

Application Notes and Protocols: Phgdh-IN-4 in Combination Cancer Therapies

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Compound of Interest

Compound Name: *Phgdh-IN-4*

Cat. No.: *B12363266*

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Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation, sustain redox balance, and fuel biosynthetic processes. The dependency of cancer cells on this pathway makes PHGDH an attractive therapeutic target. **Phgdh-IN-4** and other potent inhibitors like NCT-503 and CBR-5884 have been developed to target this enzymatic activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of PHGDH inhibitors in combination with other anti-cancer therapies.

Combination with PKM2 Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The combination of a PHGDH inhibitor (NCT-503) with a pyruvate kinase M2 (PKM2) inhibitor (PKM2-IN-1) has demonstrated synergistic anti-cancer effects in human NSCLC A549 cells.[1][2][3][4] Inhibition of PKM2 leads to the accumulation of the glycolytic intermediate 3-phosphoglycerate (3-PG), which in turn can increase the expression of PHGDH.[2][5] This creates a metabolic vulnerability that can be exploited by the simultaneous inhibition of PHGDH.

Data Presentation

In Vitro Assay	Treatment Group	Result	Reference
Cell Viability (MTT Assay)	PKM2-IN-1	IC50 determined	[1][2]
NCT-503	IC50 = 16.44 μ M (72h)	[2][5]	
Combination	Synergistic inhibition of cell viability	[1][2]	
Colony Formation Assay	Combination	Potent inhibition of colony formation	[2]
Cell Proliferation (EdU Assay)	Combination	Significant reduction in EdU-positive cells	[2]
Cell Cycle Analysis	Combination	G2/M phase arrest	[1][2][3][4]
Apoptosis Assay	Combination	Induction of ROS-dependent apoptosis	[1][2][3][4]
In Vivo Assay (A549 Xenograft)	Treatment Group	Result	Reference
Tumor Growth	Combination	Significant inhibition of tumor growth	[1][2][3][4]

Signaling Pathway and Experimental Workflow

Figure 1: Synergistic mechanism of PKM2 and PHGDH inhibition.

Experimental Protocols

1. Cell Viability (MTT) Assay

- Objective: To assess the effect of single and combination drug treatments on cell viability.
- Procedure:

- Seed A549 cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat cells with various concentrations of PKM2-IN-1, NCT-503, or a combination of both for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using CompuSyn software to determine synergy ($CI < 1$).

2. Colony Formation Assay

- Objective: To evaluate the long-term proliferative potential of cells after drug treatment.
- Procedure:
 - Treat A549 cells with PKM2-IN-1, NCT-503, or the combination for 48 hours.
 - Harvest and re-seed 1,000 viable cells per well in a 6-well plate.
 - Incubate for 10-14 days, allowing colonies to form.
 - Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
 - Count the number of colonies (containing >50 cells).

3. Cell Cycle Analysis

- Objective: To determine the effect of drug treatments on cell cycle distribution.
- Procedure:
 - Treat A549 cells with the respective inhibitors for 48 hours.

- Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.
- Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate for 30 minutes in the dark at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay (Annexin V/PI Staining)

- Objective: To quantify the percentage of apoptotic cells following drug treatment.
- Procedure:
 - Treat A549 cells with the inhibitors for 48 hours.
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in 1X binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
 - Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Western Blot Analysis

- Objective: To detect changes in protein expression levels related to the drug's mechanism of action.
- Procedure:
 - Lyse treated cells in RIPA buffer and quantify protein concentration.
 - Separate 30-50 µg of protein per sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk in TBST.
- Incubate with primary antibodies against proteins of interest (e.g., PHGDH, PKM2, p-AMPK, p-mTOR, p53, p21, Bcl-2, Caspase-3, PARP) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

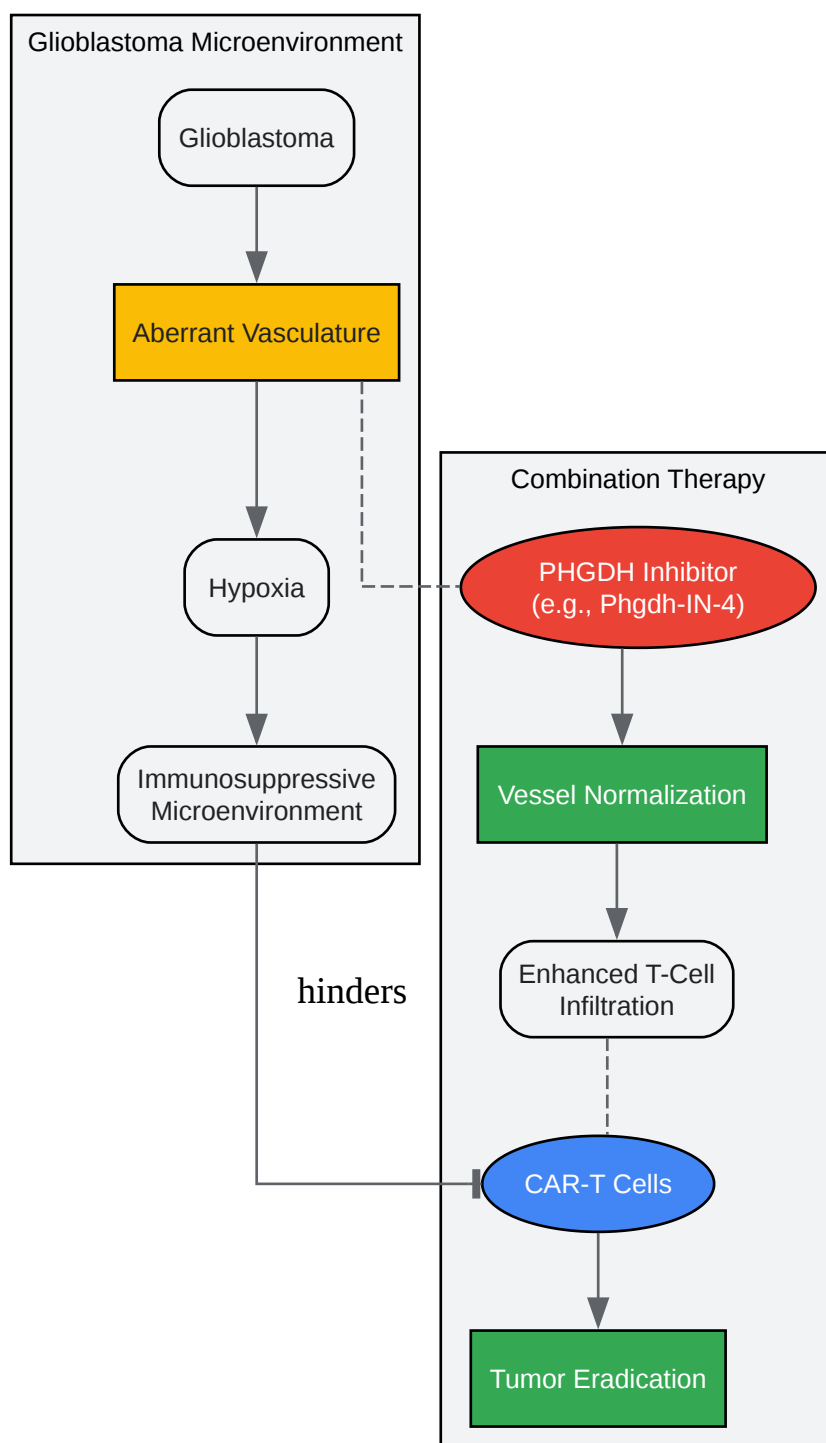
6. In Vivo Xenograft Model

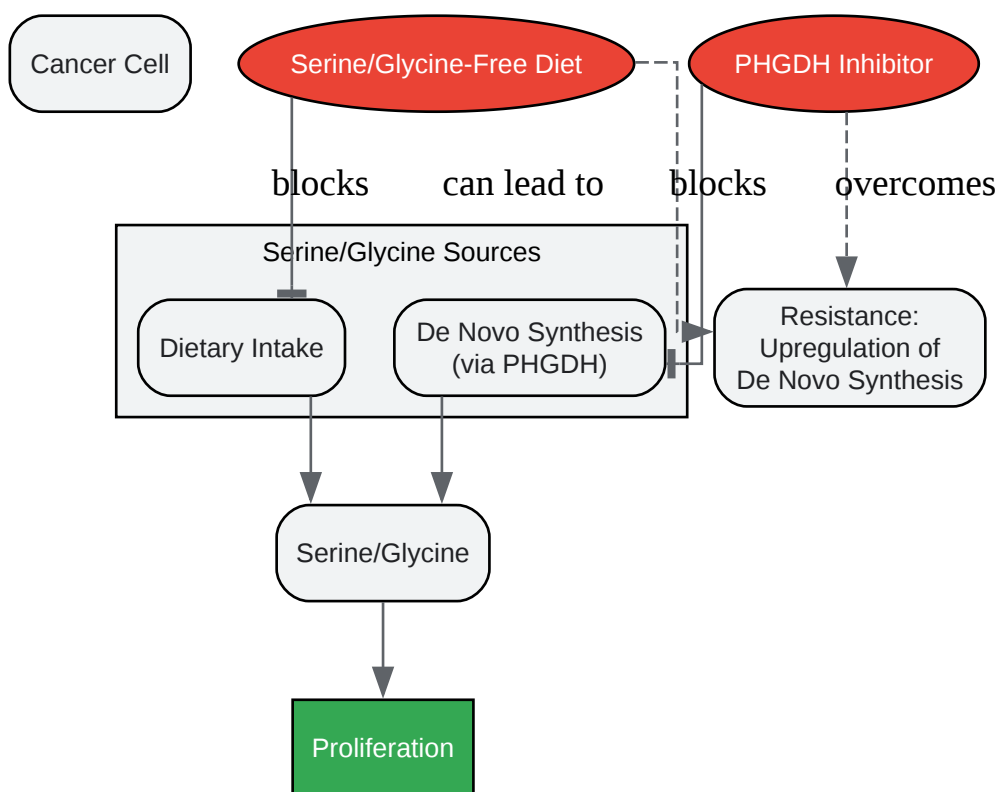
- Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
- Procedure:
 - Subcutaneously inject A549 cells into the flank of BALB/c nude mice.
 - When tumors reach a palpable size, randomize mice into treatment groups (vehicle, PKM2-IN-1 alone, NCT-503 alone, combination).
 - Administer drugs via intraperitoneal injection or oral gavage at predetermined doses and schedules.
 - Monitor tumor volume and body weight regularly.
 - At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Combination with CAR-T Cell Therapy in Glioblastoma

PHGDH inhibition has been shown to normalize the tumor vasculature in glioblastoma (GBM), thereby enhancing the infiltration and efficacy of CAR-T cell therapy.[6][7][8] This approach represents a novel strategy to overcome the physical barriers that limit the success of immunotherapies in solid tumors.

Experimental Workflow





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